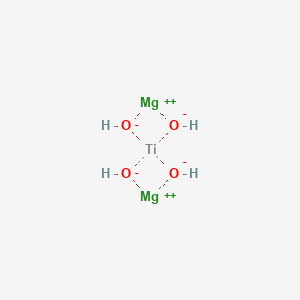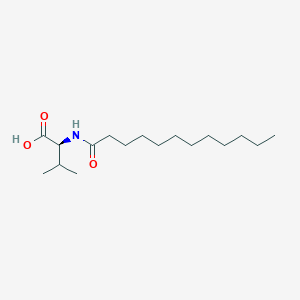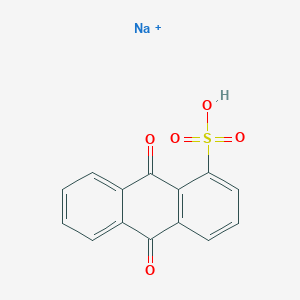
Magnesium titanium oxide (Mg2TiO4)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium titanium oxide (Mg2TiO4) is a ceramic material that has gained attention in the scientific community due to its unique properties and potential applications. This compound is a spinel-type oxide that has a high melting point, excellent thermal stability, and high electrical conductivity. Mg2TiO4 has been studied extensively for its potential use in various fields, including electronics, catalysis, and biomedical applications.
Wirkmechanismus
The mechanism of action of Magnesium titanium oxide (Mg2TiO4) is not fully understood, but it is believed to be related to its unique surface properties. Magnesium titanium oxide (Mg2TiO4) has a high surface area and a unique surface structure, which allows it to interact with other molecules and ions. This interaction can lead to the formation of new chemical bonds, which can result in various biochemical and physiological effects.
Biochemische Und Physiologische Effekte
Magnesium titanium oxide (Mg2TiO4) has been shown to have various biochemical and physiological effects, including the promotion of bone growth, the inhibition of bacterial growth, and the enhancement of cell proliferation. In bone tissue engineering, Magnesium titanium oxide (Mg2TiO4) has been investigated for its ability to promote bone growth and regeneration. In antimicrobial applications, Magnesium titanium oxide (Mg2TiO4) has been shown to inhibit the growth of various bacteria, including Escherichia coli and Staphylococcus aureus. In cell culture studies, Magnesium titanium oxide (Mg2TiO4) has been shown to enhance cell proliferation and survival.
Vorteile Und Einschränkungen Für Laborexperimente
Magnesium titanium oxide (Mg2TiO4) has several advantages and limitations for lab experiments. One advantage is its high thermal stability, which allows it to be used at high temperatures without degradation. Another advantage is its unique surface properties, which allow it to interact with other molecules and ions. However, one limitation is its high melting point, which can make it difficult to synthesize and process. Another limitation is its high cost, which can make it challenging to use in large-scale applications.
Zukünftige Richtungen
There are several future directions for the study of Magnesium titanium oxide (Mg2TiO4). One direction is the investigation of its potential use as a bone substitute in clinical applications. Another direction is the study of its potential use as a catalyst in various chemical reactions. Additionally, the study of its interaction with other molecules and ions could lead to the development of new materials with unique properties. Finally, the investigation of its potential use in electronic applications, such as dielectric materials, could lead to the development of new electronic devices with enhanced performance.
Conclusion
In conclusion, Magnesium titanium oxide (Mg2TiO4) is a ceramic material that has gained attention in the scientific community due to its unique properties and potential applications. It can be synthesized through various methods and has been studied extensively for its potential use in various fields, including electronics, catalysis, and biomedical applications. Its mechanism of action is related to its unique surface properties, which allow it to interact with other molecules and ions. Magnesium titanium oxide (Mg2TiO4) has several advantages and limitations for lab experiments, and there are several future directions for its study.
Synthesemethoden
The synthesis of Magnesium titanium oxide (Mg2TiO4) can be achieved through various methods, including solid-state reaction, sol-gel method, hydrothermal synthesis, and co-precipitation method. The solid-state reaction involves mixing the precursor materials, magnesium oxide (MgO), and titanium dioxide (TiO2), followed by heating at high temperatures. The sol-gel method involves the formation of a gel from a solution containing the precursor materials, which is then heated to form Magnesium titanium oxide (Mg2TiO4). The hydrothermal synthesis involves the use of high-pressure and high-temperature conditions to promote the formation of Magnesium titanium oxide (Mg2TiO4). The co-precipitation method involves the precipitation of the precursor materials from a solution, followed by heating to form Magnesium titanium oxide (Mg2TiO4).
Wissenschaftliche Forschungsanwendungen
Magnesium titanium oxide (Mg2TiO4) has been studied extensively for its potential use in various fields, including electronics, catalysis, and biomedical applications. In electronics, Magnesium titanium oxide (Mg2TiO4) has been investigated for its potential use as a dielectric material due to its high electrical conductivity and thermal stability. In catalysis, Magnesium titanium oxide (Mg2TiO4) has been studied for its potential use as a catalyst in various chemical reactions due to its unique surface properties. In biomedical applications, Magnesium titanium oxide (Mg2TiO4) has been investigated for its potential use as a bone substitute due to its biocompatibility and ability to promote bone growth.
Eigenschaften
CAS-Nummer |
12032-52-9 |
|---|---|
Produktname |
Magnesium titanium oxide (Mg2TiO4) |
Molekularformel |
H4Mg2O4Ti |
Molekulargewicht |
164.51 g/mol |
IUPAC-Name |
dimagnesium;titanium;tetrahydroxide |
InChI |
InChI=1S/2Mg.4H2O.Ti/h;;4*1H2;/q2*+2;;;;;/p-4 |
InChI-Schlüssel |
MFFRMBNCQUVVIW-UHFFFAOYSA-J |
SMILES |
[OH-].[OH-].[OH-].[OH-].[Mg+2].[Mg+2].[Ti] |
Kanonische SMILES |
[OH-].[OH-].[OH-].[OH-].[Mg+2].[Mg+2].[Ti] |
Andere CAS-Nummern |
12032-52-9 |
Synonyme |
dimagnesium titanium tetraoxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide](/img/structure/B86826.png)



